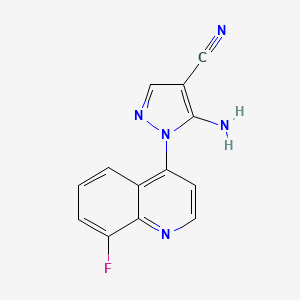
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a quinoline moiety, which is further functionalized with an amino group and a cyano group. The presence of the fluorine atom on the quinoline ring adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Enaminone Intermediates: The reaction between dimethylformamide dimethyl acetal (DMF-DMA) and a ketide intermediate under reflux conditions produces enaminone intermediates.
Cyclization: The enaminone intermediates are then reacted with tert-butyl hydrazine hydrochloride in the presence of potassium carbonate (K₂CO₃) as a base and a mixture of ethyl acetate and water. This step leads to the formation of the pyrazole ring.
Functionalization: Further functionalization steps introduce the amino group and the cyano group to the pyrazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学研究应用
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research has shown potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound binds to the active sites of these enzymes, preventing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).
相似化合物的比较
Similar Compounds
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: This compound shares the pyrazole core structure but differs in its substituents and overall molecular framework.
Naphthalen-1-yl derivatives: These compounds have similar aromatic systems but differ in their specific functional groups and positions.
Uniqueness
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile is unique due to the presence of the fluorine atom on the quinoline ring, which imparts distinct electronic properties and enhances its biological activity
属性
分子式 |
C13H8FN5 |
|---|---|
分子量 |
253.23 g/mol |
IUPAC 名称 |
5-amino-1-(8-fluoroquinolin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H8FN5/c14-10-3-1-2-9-11(4-5-17-12(9)10)19-13(16)8(6-15)7-18-19/h1-5,7H,16H2 |
InChI 键 |
AONSIOQBWCJFRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)N3C(=C(C=N3)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


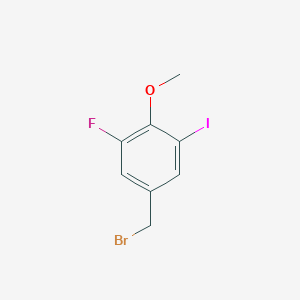
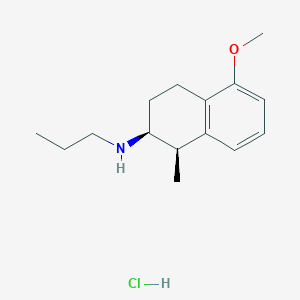
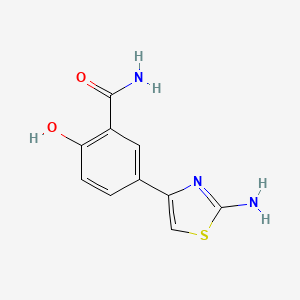
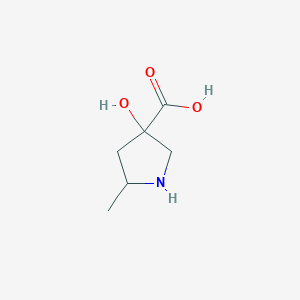
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)

amine](/img/structure/B12859666.png)
![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
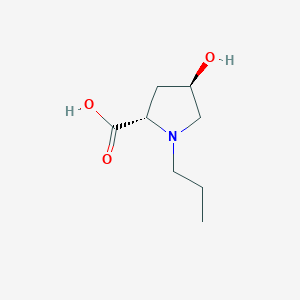
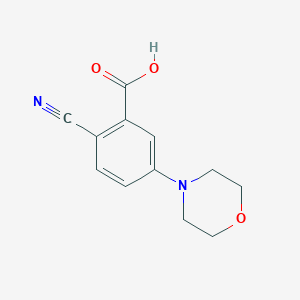
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)
![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
